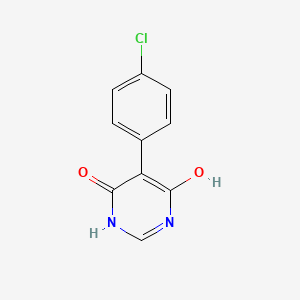

5-(4-Chlorophenyl)pyrimidine-4,6-diol

Descripción

Overview of Pyrimidine (B1678525) Heterocycles in Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. scispace.comnumberanalytics.com Its derivatives are ubiquitous in nature, forming the essential building blocks of nucleic acids (cytosine, thymine, and uracil) and are integral to the structure of DNA and RNA. numberanalytics.comslideshare.net Beyond their biological roles, synthetic pyrimidine derivatives have garnered immense interest from organic and medicinal chemists due to their diverse pharmacological activities. nih.govresearchgate.net The pyrimidine core is a privileged scaffold, meaning it can bind to multiple biological targets with high affinity. This versatility has led to the development of numerous drugs with activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The ability of the pyrimidine ring to be functionalized at various positions allows for the fine-tuning of chemical properties and biological interactions, making it a dynamic area of ongoing research. numberanalytics.com

Importance of Pyrimidine-4,6-diol Core Structure in Synthetic Chemistry

The pyrimidine-4,6-diol moiety, also known as 4,6-dihydroxypyrimidine (B14393), is a critical intermediate in the synthesis of more complex pyrimidine derivatives. While the hydroxyl groups themselves can participate in reactions, they are often used as precursors to more reactive functional groups. A common and vital transformation is the conversion of the 4,6-diol to a 4,6-dichloro derivative using reagents like phosphorus oxychloride. google.com This conversion is significant because the chlorine atoms are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents at the 4 and 6 positions, dramatically expanding the chemical space accessible from the pyrimidine core.

For example, 5-nitro-2-propylthiopyrimidine-4,6-diol is a key intermediate in the synthesis of Ticagrelor, an anti-thrombotic agent. google.com In this synthesis, the diol is converted to the corresponding dichloro compound to enable subsequent reactions. Similarly, research has demonstrated the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) from its 5-(4-bromophenyl)pyrimidine-4,6-diol precursor, highlighting the role of the diol as a foundational building block. atlantis-press.com This strategic conversion underscores the importance of the pyrimidine-4,6-diol core as a versatile platform for constructing complex, functionalized molecules.

Rationale for Investigating 5-(4-Chlorophenyl)pyrimidine-4,6-diol

The specific compound this compound combines the versatile pyrimidine-4,6-diol core with a 5-aryl substituent, a common feature in many biologically active compounds. ptfarm.plresearchgate.net The rationale for its investigation stems from the unique contributions of its constituent parts and its potential as a synthetic intermediate.

Computational studies on related molecules have shown that a para-chloro substituent can cause a slight rotation of the phenyl ring plane relative to the heterocyclic ring it is attached to. nih.gov While this change may seem minor, such conformational adjustments can be crucial for fitting into the binding sites of proteins and enzymes. The para-position is a favored substitution pattern in medicinal chemistry, historically linked to ease of synthesis and potential for enhancing biological potency through hydrophobic interactions. researchgate.net The addition of the chlorophenyl group can also impact metabolic stability, a key consideration in drug design. researchgate.netacs.org

Table 1: Physicochemical Properties of a Related Compound, 5-(4-bromophenyl)pyrimidine-4,6-diol (Note: Data for the exact title compound is limited; these properties for a closely related bromo-analogue provide valuable context.)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 267.08 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 61.7 Ų | nih.gov |

Role as a Key Synthetic Intermediate in Complex Molecule Design

This compound is a valuable synthetic intermediate for creating more elaborate molecules. As established, the diol functionality serves as a handle for conversion to the highly reactive 5-(4-chlorophenyl)-4,6-dichloropyrimidine. google.comsigmaaldrich.com This dichloro intermediate becomes a linchpin for building diversity, allowing for sequential or simultaneous displacement of the two chlorine atoms with various nucleophiles (e.g., amines, alcohols, thiols).

This stepwise functionalization is a powerful strategy in combinatorial chemistry and drug discovery for generating libraries of related compounds. The 5-(4-chlorophenyl) group provides a constant structural element, while modifications at the 4 and 6 positions can be systematically varied to explore structure-activity relationships (SAR). The synthesis of pyrimidine derivatives with aryl groups at the 5-position is a common strategy for developing compounds with potential cytotoxic or kinase inhibitory activity. researchgate.netnih.gov Therefore, this compound is a strategically important starting material for accessing novel chemical entities with potential therapeutic applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(4-Chlorophenyl)-4,6-dichloropyrimidine |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| 5-(4-bromophenyl)pyrimidine-4,6-diol |

| 5-nitro-2-propylthiopyrimidine-4,6-diol |

| Alloxan |

| Barbituric acid |

| Cytosine |

| Ticagrelor |

| Thymine |

| Uracil |

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCIUNXJXVOJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CNC2=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393045 | |

| Record name | 5-(4-chlorophenyl)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3979-80-4 | |

| Record name | 5-(4-chlorophenyl)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-CHLORO-PHENYL)-PYRIMIDINE-4,6-DIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Chlorophenyl Pyrimidine 4,6 Diol

Retrosynthetic Analysis of 5-(4-Chlorophenyl)pyrimidine-4,6-diol

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy that leads to readily available starting materials. The core pyrimidine (B1678525) ring can be retrosynthetically cleaved at the N1-C2 and N3-C2 bonds, as well as the C4-C5 and C6-N1 bonds. This disconnection approach points to a 1,3-dicarbonyl compound and a urea (B33335) derivative as the primary synthons. advancechemjournal.com

Specifically, the pyrimidine-4,6-diol ring is a classic product of the condensation between a malonic ester and urea. advancechemjournal.com The 4-chlorophenyl substituent at the 5-position suggests that this group is best introduced prior to the cyclization reaction. Therefore, the key disconnection is traced back to diethyl 2-(4-chlorophenyl)malonate and urea. This approach is synthetically advantageous as it allows for the direct construction of the desired substituted pyrimidine ring in a single cyclization step.

Classical Synthetic Approaches

The classical synthesis of this compound is primarily centered around the condensation of a substituted malonate with urea, a well-established method for the formation of the pyrimidine core.

Condensation Reactions Involving Malonate Precursors

The key precursor for this synthesis is a malonic ester substituted at the C2 position with a 4-chlorophenyl group. A common starting material for the preparation of this intermediate is 4-chlorophenylacetic acid. The synthesis of the analogous 5-(4-bromophenyl)pyrimidine-4,6-diol utilizes dimethyl 2-(4-bromophenyl)malonate, which is synthesized from methyl 2-(4-bromophenyl)acetate. atlantis-press.com Following a similar strategy, diethyl 2-(4-chlorophenyl)malonate can be prepared from the corresponding 4-chlorophenylacetic acid derivative.

The general reaction involves the esterification of 4-chlorophenylacetic acid, followed by a condensation reaction with a dialkyl carbonate, typically in the presence of a strong base such as sodium ethoxide, to yield the desired diethyl 2-(4-chlorophenyl)malonate.

Table 1: Key Malonate Precursors and Their Synthesis

| Precursor | Starting Material | Key Reagents |

| Diethyl 2-(4-chlorophenyl)malonate | 4-Chlorophenylacetic acid | Ethanol (B145695), Diethyl carbonate, Sodium ethoxide |

| Dimethyl 2-(4-bromophenyl)malonate | Methyl 2-(4-bromophenyl)acetate | Dimethyl carbonate, Sodium methoxide (B1231860) |

Cyclization Strategies for Pyrimidine Ring Formation

The formation of the pyrimidine ring is achieved through the cyclocondensation of diethyl 2-(4-chlorophenyl)malonate with urea. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. researchgate.net The base serves to deprotonate the urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonate ester.

The proposed mechanism for this cyclization involves the initial formation of a ureide intermediate, which then undergoes an intramolecular cyclization with the elimination of two molecules of ethanol to form the stable pyrimidine-4,6-diol ring. researchgate.net The reaction is often driven to completion by heating under reflux.

Table 2: Typical Reaction Conditions for Pyrimidine Ring Formation

| Reactants | Base | Solvent | Temperature |

| Diethyl 2-(4-chlorophenyl)malonate, Urea | Sodium ethoxide | Ethanol | Reflux |

| Dimethyl malonate, Formamide (B127407) | Sodium methoxide | Methanol | Elevated |

Introduction of the 4-Chlorophenyl Group at Position 5

In the most common synthetic route, the 4-chlorophenyl group is introduced at the beginning of the synthesis, on the malonate precursor. This is an efficient strategy as it avoids potential side reactions and regioselectivity issues that could arise from attempting to functionalize the pyrimidine ring at a later stage.

Alternatively, methods for the direct arylation of the pyrimidine ring at the C5 position have been developed, such as the Suzuki-Miyaura cross-coupling reaction. researchgate.net This would involve the synthesis of a 5-halopyrimidine-4,6-diol precursor, followed by a palladium-catalyzed coupling with 4-chlorophenylboronic acid. While feasible, this approach adds extra steps to the synthesis and may require protection of the hydroxyl groups on the pyrimidine ring.

Advanced and Green Synthetic Methods

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. One-pot multicomponent reactions (MCRs) represent a significant advancement in this area.

One-Pot Multicomponent Reactions (MCRs) for Pyrimidine Synthesis

One-pot MCRs offer several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and a decrease in waste generation. For the synthesis of pyrimidines, MCRs can be designed to bring together three or more components in a single reaction vessel to construct the target molecule. organic-chemistry.org

While a specific MCR for the direct synthesis of this compound is not widely reported, the Biginelli reaction and its variations provide a conceptual framework. mdpi.com A potential one-pot approach could involve the in-situ formation of diethyl 2-(4-chlorophenyl)malonate from 4-chlorobenzaldehyde (B46862) and diethyl malonate, followed by the addition of urea to initiate the cyclization. The development of such a process would represent a significant improvement in the efficiency and environmental footprint of the synthesis of this class of compounds.

Catalytic Methodologies for Enhanced Efficiency

The efficiency of pyrimidine ring formation can be significantly improved by employing catalysts. These substances lower the activation energy of the reaction, often leading to milder reaction conditions, shorter reaction times, and higher yields. Various classes of catalysts, including Lewis acids, organocatalysts, and phase-transfer catalysts, have been effectively utilized in the synthesis of pyrimidine derivatives.

Lewis Acid Catalysis: Lewis acids are effective in activating carbonyl groups, facilitating the crucial cyclization step in pyrimidine synthesis. For instance, samarium chloride (SmCl₃) has been successfully used as a Lewis acid catalyst in the microwave-promoted synthesis of annelated pyrimidines from β-formyl enamides and urea. organic-chemistry.org This method takes advantage of the catalyst's ability to activate the carbonyl group toward nucleophilic attack by the ammonia (B1221849) generated from urea under microwave conditions. organic-chemistry.org Other Lewis acids, such as zirconium tetrachloride (ZrCl₄), have also been employed to synthesize pyrano[2,3-d]pyrimidine derivatives, demonstrating the broad utility of this catalytic approach. nih.gov

Organocatalysis: In recent years, metal-free organocatalysis has emerged as a powerful tool in organic synthesis. For the construction of related pyrimidine systems, organocatalysts like L-proline and p-toluenesulfonic acid (p-TsOH) have been used. nih.gov These catalysts promote the reaction through mechanisms such as iminium or enamine activation. For example, L-proline, in conjunction with a co-catalyst, can facilitate three-component reactions to build complex pyrimidine scaffolds under relatively mild conditions. nih.gov

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is particularly useful in reactions where reactants are present in immiscible phases (e.g., solid-liquid or liquid-liquid). This technique involves a catalyst, typically a quaternary ammonium (B1175870) salt, that transfers a reactant from one phase to another where the reaction occurs. PTC has been shown to improve selectivity and reaction rates in the synthesis of various pyrimidine derivatives. researchgate.net While direct application on this compound is not extensively documented, the principles are applicable to the base-mediated condensation required for its synthesis, potentially enhancing the reaction between the malonate precursor and the nitrogen source.

| Catalyst Type | Example Catalyst | Synthetic Application | Key Advantage | Reference |

|---|---|---|---|---|

| Lewis Acid | Samarium Chloride (SmCl₃) | Cyclization of β-formyl enamides with urea | Efficient carbonyl activation, high yields | organic-chemistry.org |

| Lewis Acid | Zirconium Tetrachloride (ZrCl₄) | Synthesis of pyrano[2,3-d]pyrimidines | Effective catalysis for multicomponent reactions | nih.gov |

| Organocatalyst | L-Proline | Three-component synthesis of pyrimidine-thiones | Metal-free, stereoselective potential | nih.gov |

| Phase-Transfer Catalyst | Quaternary Ammonium Salts | General pyrimidine synthesis | Enhances reaction in multiphasic systems | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. mdpi.comnih.gov The technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significant rate enhancements. nih.gov

In the context of pyrimidine synthesis, microwave irradiation is particularly effective for multicomponent reactions. A notable protocol involves the reaction of β-formyl enamides with urea, catalyzed by the Lewis acid samarium chloride, under microwave heating in an open vessel. This approach yields annelated pyrimidines in high yields (up to 86%) in under 10 minutes. organic-chemistry.org Numerous other pyrimidine syntheses have benefited from this technology. For instance, multicomponent reactions of aldehydes, amines, and (thio)barbituric acid to produce pyrimido[4,5-b]quinolines are significantly accelerated with microwave assistance. nih.gov

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods. In many cases, conventional heating results in lower yields and may not proceed to completion, whereas microwave irradiation drives the reaction efficiently. nih.gov This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and localized heating that is not achievable with traditional oil baths.

| Reactants | Catalyst/Conditions | Reaction Time (MW) | Yield (MW) | Conventional Method Comparison | Reference |

|---|---|---|---|---|---|

| β-Formyl Enamides + Urea | SmCl₃ | < 10 min | up to 86% | Significantly longer reaction times with thermal heating. | organic-chemistry.org |

| Aromatic Aldehydes + Malononitrile + 2-Amino-4,6-dihydroxylpyrimidine | Benzyltrimethyl ammonium bromide / Water | Not specified | High Yields | Described as an improvement over other methods. | researchgate.net |

| Aryl Aldehydes + Dimedone + 6-Amino-2,4-dimethoxypyrimidine | Glacial Acetic Acid | Not specified | Higher Yield | Microwave process is greener and gives higher yield than conventional method. | nih.gov |

| Aryl Aldehydes + Anilines + Pyruvic Acid | p-TSA / Ethanol | 3 min | 50-80% | Conventional heating is slower. | nih.gov |

Optimization of Reaction Conditions and Yields

The successful synthesis of a target compound often relies on the careful optimization of various reaction parameters. For the synthesis of this compound and its parent compound, 4,6-dihydroxypyrimidine (B14393), key variables include reactant stoichiometry, catalyst concentration, temperature, and reaction duration.

A pertinent case study is the synthesis of 4,6-dihydroxypyrimidine from dimethyl malonate and formamide using a sodium methoxide-methanol solution. researchgate.net Through systematic single-factor experiments, optimal technological conditions were identified. The study explored how variations in the concentration of the sodium methoxide base, the reaction temperature, and the total reaction time impacted the final product yield. researchgate.net It was determined that a 30% concentration of sodium methoxide in methanol, a reaction temperature of 70 °C, and a total reaction time of 2.5 hours provided the highest yield of 82.09%. researchgate.net This demonstrates that even slight deviations from the optimal conditions can lead to a significant decrease in yield. For instance, at the same temperature, lowering the reaction time to 2.0 hours or increasing it to 3.0 hours would likely result in a lower yield due to incomplete reaction or product degradation, respectively.

Similarly, the synthesis of the closely related analog, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), which proceeds through the corresponding pyrimidine-4,6-diol intermediate, was also optimized to achieve a total three-step yield of 52.8%. atlantis-press.com These findings underscore the critical importance of fine-tuning reaction conditions to maximize the efficiency and output of the synthesis for this class of compounds.

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Concentration of Sodium Methoxide | 30% in Methanol | Optimal for achieving the highest yield. |

| Reaction Temperature | 70 °C | Optimal balance between reaction rate and stability. |

| Total Reaction Time | 2.5 hours | Sufficient time for reaction completion without significant side reactions. |

| Optimized Yield | 82.09% |

Chemical Reactivity and Derivatization of 5 4 Chlorophenyl Pyrimidine 4,6 Diol

Reactivity of Hydroxyl Groups at Positions 4 and 6

The hydroxyl groups on the pyrimidine (B1678525) ring are the primary sites for chemical modification. Their conversion into better leaving groups is a critical first step for introducing new functionalities through nucleophilic substitution reactions.

Chlorination Reactions of Pyrimidine-4,6-diols (e.g., using POCl₃)

The conversion of the hydroxyl groups of pyrimidine-4,6-diols into chloro groups is a fundamental and widely employed transformation in pyrimidine chemistry. This reaction is typically accomplished using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent. researchgate.netnih.gov The process transforms the poorly reactive hydroxyl groups into highly reactive chloro groups, thereby activating the C-4 and C-6 positions for subsequent nucleophilic attack.

The reaction generally involves heating the pyrimidine-4,6-diol substrate in excess POCl₃. nih.gov Often, a tertiary amine base such as N,N-dimethylaniline, N,N-diethylaniline, or pyridine (B92270) is added to the reaction mixture. researchgate.netdeepdyve.comoregonstate.edu The base can facilitate the reaction and neutralize the HCl generated in situ. In some procedures, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorination efficiency. google.com Solvent-free conditions, where the substrate is heated directly in POCl₃, are common, especially for large-scale preparations, as this simplifies the process and can lead to high yields. nih.gov The resulting product, 5-(4-chlorophenyl)-4,6-dichloropyrimidine, is a key intermediate for further derivatization. sigmaaldrich.com

Table 1: Representative Conditions for Chlorination of Hydroxypyrimidines

| Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydroxypyrimidines | POCl₃ (equimolar per OH), Pyridine | Sealed reactor, 160 °C, 2 hours | >80% | researchgate.net |

| 2,4-Dihydroxy-6-methylpyrimidine | POCl₃, Pyridine | Distillation at 98–100 °C | 85% | nih.gov |

| 6-Trifluoromethyluracil | POCl₃, N,N-dimethylaniline | Reflux, 3 hours | Moderate | deepdyve.com |

| 4,6-Dihydroxypyrimidine (B14393) | POCl₃, PCl₅ | 50-110 °C | Not specified | google.com |

Nucleophilic Substitution Reactions at Pyrimidine C-4 and C-6 Positions

Following the chlorination of the diol, the resulting 4,6-dichloropyrimidine (B16783) derivative becomes highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, facilitates the displacement of the chloride ions by a wide range of nucleophiles. acs.org

The reactivity of halogens on the pyrimidine ring generally follows the order C-4(6) > C-2. acs.org This inherent regioselectivity means that the chlorine atoms at positions 4 and 6 of 5-(4-chlorophenyl)-4,6-dichloropyrimidine are the most reactive sites for substitution. This allows for the sequential and controlled introduction of different nucleophiles. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, whose stability is enhanced by the ring nitrogens. acs.org This high reactivity makes the 4,6-dichloro intermediate a versatile platform for synthesizing a vast array of substituted pyrimidines.

Derivatization Strategies Based on Nucleophilic Substitutions

The activated 4,6-dichloro intermediate is the starting point for numerous derivatization strategies, primarily involving the displacement of the chloro groups by nitrogen, oxygen, and sulfur nucleophiles.

Amination Reactions for Amino-Pyrimidine Formation

Amination is a common and synthetically valuable SₙAr reaction performed on 4,6-dichloropyrimidines. nih.govmdpi.com This reaction allows for the introduction of primary or secondary amines to form 4-amino-6-chloro- or 4,6-diamino-pyrimidine derivatives. The selective replacement of just one chlorine atom (monoamination) can often be achieved under catalyst-free conditions by controlling the stoichiometry of the reactants. nih.govnih.gov

However, the introduction of the first amino group, an electron-donating substituent, deactivates the pyrimidine ring towards further nucleophilic attack. Consequently, the introduction of a second amino group to form a 4,6-diaminopyrimidine (B116622) can be more challenging and may require more forcing conditions or the use of palladium catalysis (e.g., Buchwald-Hartwig amination) to proceed efficiently. nih.gov A variety of amines, including aliphatic and aromatic amines, can be used, leading to a wide range of functionalized pyrimidines. acs.orgnih.gov

Table 2: Examples of Amination on 4,6-Dichloropyrimidine Scaffolds

| Dichloropyrimidine | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF | Mono-aminated pyrimidine | nih.gov |

| 4-Amino-6-chloropyrimidine (B18116) | Adamantane-containing amines | Pd(dba)₂, various phosphine (B1218219) ligands | Di-aminated pyrimidine | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Triethylamine, EtOH, reflux | Mono-aminated product | mdpi.com |

| 6-Aryl-2,4-dichloropyrimidine | Secondary aliphatic amines | Pd(OAc)₂, dppb, LiHMDS, THF | C4-aminated product | acs.org |

Alkoxylation and Thioalkoxylation Reactions

Oxygen and sulfur nucleophiles can also effectively displace the chloro substituents at the C-4 and C-6 positions. Alkoxylation reactions, using alcohols in the presence of a base (to form the more nucleophilic alkoxide ion), yield alkoxy-pyrimidine derivatives. mdpi.comgoogle.com For instance, reacting a 4-amino-6-chloropyrimidine with an alcohol and an alkaline catalyst leads to the formation of a 4-amino-6-alkoxypyrimidine. google.com

Similarly, thioalkoxylation involves the reaction with thiols or their corresponding thiolates to produce thioether-substituted pyrimidines. The synthesis of 5-(4-Chlorophenyl)pyrimidine-4,6-dithiol demonstrates the feasibility of introducing sulfur nucleophiles at these positions, starting from the corresponding dichloropyrimidine. sigmaaldrich.com These reactions broaden the scope of accessible derivatives, allowing for the incorporation of diverse oxygen- and sulfur-containing functional groups.

Modifications at the 4-Chlorophenyl Moiety

While the pyrimidine ring is the primary site of reactivity, the 4-chlorophenyl group at C-5 offers an additional handle for structural modification. The carbon-chlorine bond on the phenyl ring is generally less reactive towards SₙAr than the chlorides on the pyrimidine ring. However, it is an ideal site for transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for this purpose. mdpi.comresearchgate.net To utilize this, a more reactive halogen, such as bromine, is often preferred on the phenyl ring. Starting with 5-(4-bromophenyl)pyrimidine-4,6-diol, chlorination of the diol would yield 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207). mdpi.com This intermediate can then undergo a selective Suzuki coupling on the bromophenyl ring using a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.comresearchgate.net This reaction allows for the formation of a new carbon-carbon bond, attaching a variety of aryl or heteroaryl groups at the para-position of the phenyl ring, significantly expanding the structural diversity of the final compounds. mdpi.comresearchgate.net

Table 3: Example of Suzuki-Miyaura Coupling on a Related Phenyl-Substituted Dichloropyrimidine

| Substrate | Coupling Partner | Catalytic System | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol %), K₃PO₄ | 1,4-Dioxane | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.comresearchgate.net |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The presence of a chloro-substituent on the phenyl ring of 5-(4-chlorophenyl)pyrimidine-4,6-diol makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is one of the most versatile and widely used methods for creating biaryl structures. wikipedia.orgresearchgate.netnih.gov

While direct studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, research on closely related analogs provides significant insight into its expected reactivity. For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids has been successfully demonstrated. mdpi.com In these studies, the carbon-bromine bond on the phenyl ring is selectively coupled with the boronic acid in the presence of a palladium catalyst, leaving the chloro-substituents on the pyrimidine ring intact. mdpi.com

Given that a carbon-chlorine bond is generally less reactive than a carbon-bromine bond, the cross-coupling of this compound would likely require more forcing conditions or more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands. nih.gov The reaction involves the coupling of the 4-chlorophenyl group with an aryl or heteroaryl boronic acid to generate 5-([1,1'-biphenyl]-4-yl)pyrimidine-4,6-diol derivatives.

Research on the analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine shows that good yields can be achieved using a Pd(PPh₃)₄ catalyst with a suitable base and solvent. mdpi.com Electron-rich boronic acids have been shown to produce better yields in these systems. mdpi.com The successful arylation of this analog highlights the potential of the Suzuki-Miyaura reaction as a powerful tool for the derivatization of the phenyl ring in 5-aryl-pyrimidine-4,6-diol scaffolds.

Table 1: Suzuki-Miyaura Coupling Conditions for an Analogous Compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 75 | mdpi.com |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 82 | mdpi.com |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 85 | mdpi.com |

| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70 | mdpi.com |

This table is based on data for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a structural analog, to illustrate the potential reaction conditions.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution is a cornerstone of arene chemistry, allowing for the introduction of a wide array of functional groups onto an aromatic ring. The feasibility and regioselectivity of such reactions on the 4-chlorophenyl moiety of this compound are governed by the electronic effects of both the chloro-substituent and the pyrimidine-4,6-diol group.

In addition to the deactivating effect of the pyrimidine system, the chloro-substituent on the phenyl ring also deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect. wikipedia.org Therefore, the phenyl ring in the title compound is subject to deactivation from two sources, making electrophilic aromatic substitution challenging and likely requiring harsh reaction conditions.

Regarding regioselectivity, the directing effect of the substituents must be considered. The chloro group, despite being deactivating, is an ortho, para-director due to the ability of its lone pairs to stabilize the cationic intermediate (the sigma complex) through resonance. organicchemistrytutor.comyoutube.com The para position relative to the chlorine is already occupied by the pyrimidine ring. Consequently, any successful electrophilic substitution would be directed primarily to the positions ortho to the chlorine atom (positions 2' and 6' of the phenyl ring). The pyrimidine ring itself acts as a meta-directing group for the purposes of the phenyl ring, which aligns with substitution occurring at the positions ortho to the chlorine.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. Given the deactivated nature of the substrate, forcing conditions would be necessary for these transformations, which could also lead to side reactions. No specific examples of such reactions on this compound are prominently reported, and the predicted difficulty of the reaction may account for this.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-(2-Nitro-4-chlorophenyl)pyrimidine-4,6-diol |

| Bromination | Br₂, FeBr₃ | 5-(2-Bromo-4-chlorophenyl)pyrimidine-4,6-diol |

| Sulfonation | Fuming H₂SO₄ | 2-Chloro-5-(pyrimidine-4,6-diol-5-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(2-Acyl-4-chlorophenyl)pyrimidine-4,6-diol |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Structural Elucidation and Spectroscopic Characterization Theoretical and Experimental Correlation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule. For 5-(4-chlorophenyl)pyrimidine-4,6-diol, the presence of a tautomeric equilibrium between the diol and its keto-enol or diketo forms in solution, such as dimethyl sulfoxide (B87167) (DMSO-d₆), must be considered. The hydroxyl protons (–OH) of the diol tautomer are expected to appear as a broad singlet. In a related compound, 5-nitro-2-(propylthio)pyrimidine-4,6-diol, these hydroxyl protons are observed as a broad singlet at approximately 11.71 ppm in DMSO-d₆. For 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the N-H protons appear at 3.37 ppm.

The aromatic protons of the 4-chlorophenyl ring typically exhibit a characteristic AA'BB' splitting pattern. This results in two sets of doublets. For a similar structure, the aromatic protons of a 4-chlorophenyl group attached to a pyrazoline ring were observed as doublets in the region of 7.00-7.75 ppm. libretexts.org The single proton at the C2 position of the pyrimidine (B1678525) ring is expected to be significantly downfield due to the electronegativity of the adjacent nitrogen atoms, likely appearing as a singlet. In the parent pyrimidine molecule, the H2 proton resonates at approximately 9.26 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 (pyrimidine) | ~9.0 - 9.3 | s |

| Aromatic H (ortho to Cl) | ~7.4 - 7.6 | d |

| Aromatic H (meta to Cl) | ~7.3 - 7.5 | d |

| OH (diol) | ~11.0 - 12.0 | br s |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. libretexts.org For this compound, the carbon atoms of the pyrimidine ring are expected to be significantly deshielded. The C4 and C6 carbons, bonded to the hydroxyl groups, would likely appear in the range of 160-170 ppm, similar to related pyrimidine derivatives. nih.gov The C2 carbon, situated between two nitrogen atoms, is also expected to be downfield. The C5 carbon, attached to the chlorophenyl ring, will have a chemical shift influenced by the aromatic substituent.

The carbons of the 4-chlorophenyl ring will show distinct signals. The carbon atom directly attached to the pyrimidine ring (C1') will be a quaternary carbon. The carbon bearing the chlorine atom (C4') will also be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region of 120-140 ppm. In a related 2,4,6-tri(4-chlorophenyl)pyridine, the carbon signals for the chlorophenyl rings were observed in this range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (pyrimidine) | ~155 - 160 |

| C4/C6 (pyrimidine) | ~160 - 170 |

| C5 (pyrimidine) | ~115 - 125 |

| C1' (aromatic, attached to pyrimidine) | ~130 - 135 |

| C2'/C6' (aromatic) | ~128 - 132 |

| C3'/C5' (aromatic) | ~127 - 130 |

| C4' (aromatic, attached to Cl) | ~133 - 138 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). nih.gov For this compound, a COSY spectrum would show correlations between the coupled protons on the 4-chlorophenyl ring. No correlation would be expected for the singlet H2 proton or the broad OH protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nih.gov An HSQC spectrum would show cross-peaks connecting the H2 proton to the C2 carbon, and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This is particularly useful for identifying quaternary carbons. For the target molecule, an HMBC spectrum would be expected to show correlations from the H2 proton to the C4 and C6 carbons of the pyrimidine ring. It would also show correlations from the aromatic protons to neighboring carbons within the chlorophenyl ring and, importantly, to the C5 carbon of the pyrimidine ring, confirming the point of attachment.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The O-H stretching vibrations of the diol group are anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would likely be observed in the 1400-1650 cm⁻¹ region. vandanapublications.com The C-O stretching of the diol would be expected around 1200-1300 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group typically appears as a strong band in the lower frequency region, around 700-800 cm⁻¹. In a similar compound, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the C=O stretch was observed at 1678 cm⁻¹ and aromatic C=C stretching at 1523 cm⁻¹.

Table 3: Predicted FT-IR Characteristic Frequencies for this compound (Note: These are predicted values based on analogous structures.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (diol) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N/C=C Stretch (ring) | 1400 - 1650 | Medium to Strong |

| C-O Stretch (diol) | 1200 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Density Functional Theory (DFT) calculations are a powerful tool for predicting the vibrational frequencies of molecules. By optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), a theoretical vibrational spectrum can be generated. nih.gov

Comparing the theoretically calculated spectrum with the experimental FT-IR and Raman spectra allows for a more precise assignment of the observed vibrational modes. mdpi.com Studies on related pyrimidine derivatives have shown a good correlation between experimental and DFT-calculated frequencies after applying a scaling factor to the theoretical values. nih.gov For instance, in a study of 4-amino pyrazolo(3,4-d)pyrimidine, the vibrational frequencies determined experimentally were compared with those calculated using B3LYP/6-311+G**(d,p) methods, showing good agreement. nih.gov Similarly, a study on 5-chlorouracil (B11105) used DFT calculations to analyze the fundamental vibrational modes. This correlative approach helps to confirm the proposed structure and provides a deeper understanding of the molecule's vibrational properties. The Raman spectrum would be complementary to the FT-IR, with non-polar bonds often showing stronger signals. For instance, the symmetric breathing modes of the aromatic rings would be prominent in the Raman spectrum. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, the expected monoisotopic mass is approximately 238.02 g/mol .

The fragmentation of pyrimidine derivatives under mass spectrometry typically follows predictable pathways. The process often begins with the cleavage of bonds adjacent to the heterocyclic ring and the loss of functional groups. While specific experimental data for this compound is not available, the fragmentation of related pyrimidine structures suggests that the molecular ion would likely undergo fragmentation through several distinct routes. sphinxsai.com One common pathway involves the initial loss of small molecules or radicals, followed by the cleavage of the pyrimidine ring itself. sapub.org The presence of the chlorophenyl group would also lead to characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl) and fragment ions corresponding to the chlorophenyl moiety.

General fragmentation patterns for heterocyclic compounds like pyrimidines often involve the loss of side-chain functional groups, followed by the decomposition of the heterocyclic ring. sapub.org For instance, in related pyrimidine thiones, the pyrimidine ring has been observed to be more stable than attached heterocyclic rings during fragmentation. sapub.org In the case of this compound, potential fragmentation could involve the loss of hydroxyl radicals or the cleavage of the bond between the phenyl and pyrimidine rings.

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value/Information |

|---|---|

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Monoisotopic Mass | ~238.02 g/mol |

| Key Fragmentation Pathways | Loss of hydroxyl (-OH) groups, cleavage at the C-C bond connecting the phenyl and pyrimidine rings, subsequent fragmentation of the pyrimidine ring. |

| Characteristic Fragment Ions | Ions corresponding to the 4-chlorophenyl group, ions showing the loss of one or both diol groups. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT and Ab Initio Methods)

Linear Polarizability Calculations

Further investigation would be required if and when such studies are published.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding modes and affinities of potential drug candidates.

While direct docking studies on 5-(4-Chlorophenyl)pyrimidine-4,6-diol are not available in the reviewed literature, research on analogous pyrimidine (B1678525) structures highlights their potential to interact with a range of important biological targets.

For instance, various substituted pyrimidines have been investigated as inhibitors of several key enzymes and receptors. Derivatives of 4,6-diaryl-substituted pyrimidines have demonstrated high inhibitory potency against phosphoinositide 3-kinases (PI3Ks) , which are critical targets in oncology. nih.gov Molecular docking of these compounds has indicated a high binding affinity towards PIK3γ. nih.gov

In the context of anticancer research, pyrimidine derivatives have been docked against topoisomerase II (Topo II) . One study revealed that a 4,6-disubstituted pyrimidine derivative interacts with the Topo II/DNA complex through π-π stacking and van der Waals interactions, with a calculated binding affinity of -26.3 kJ/mol. nih.gov Another study focused on human cyclin-dependent kinase-2 (CDK2) , where pyrimidine derivatives with a substituted phenyl ring at the 4th position showed binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov

Furthermore, pyrimidine scaffolds have been explored as dual inhibitors of BRD4 and PLK1 , with docking studies showing interactions with key amino acid residues like Asn140, Tyr97, and Pro82 in the BRD4 active site. mdpi.com In the realm of infectious diseases, novel pyrimidine derivatives have been synthesized and docked against the SARS-CoV-2 main protease (Mpro) , showing promise as antiviral agents. mdpi.com Additionally, pyrimidine derivatives have been studied as potential anti-diabetic agents by targeting the α-amylase enzyme. remedypublications.com

The 4-chlorophenyl group present in the target compound is a common feature in many pharmacologically active molecules. For example, 6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as antagonists of the melanin-concentrating hormone receptor 1 (MCHR1) . nih.gov

The following table summarizes the biological targets identified for various pyrimidine derivatives through molecular docking studies.

| Biological Target | Pyrimidine Derivative Class | Reference |

| Phosphoinositide 3-kinases (PI3Ks) | 4,6-Diaryl-substituted pyrimidines | nih.gov |

| Topoisomerase II (Topo II) | 4,6-Disubstituted pyrimidines | nih.gov |

| Cyclin-dependent kinase-2 (CDK2) | 4-(Substituted phenyl)pyrimidines | nih.gov |

| BRD4 and PLK1 | 5-Arylethylidene-aminopyrimidine-2,4-diones | mdpi.com |

| SARS-CoV-2 Main Protease (Mpro) | Pyrido[2,3-d]pyrimidines | mdpi.com |

| α-Amylase | Pyrimidine derivatives | remedypublications.com |

| Melanin-concentrating hormone receptor 1 (MCHR1) | 6-(4-chlorophenyl)-thieno[3,2-d]pyrimidines | nih.gov |

Binding energy calculations and the mapping of molecular interactions are essential for understanding the stability of ligand-protein complexes. For pyrimidine derivatives, hydrogen bonds and hydrophobic interactions are consistently identified as key contributors to binding affinity.

In a study on dual BRD4/PLK1 inhibitors, a 5-arylethylidene-aminopyrimidine-2,4-dione derivative was found to form a crucial hydrogen bond with the amino acid residue Asn140 in the BRD4 active site. mdpi.com The pyrimidine-dione core of the molecule was also observed to engage in hydrophobic interactions with Tyr97 and Pro82. mdpi.com

Similarly, for pyrimidine derivatives targeting CDK2, docking analyses revealed hydrogen bonding with residues such as THR 165, GLU 12, LYS 33, and THR 14. nih.gov These interactions, coupled with alkyl-pi interactions with VAL 63, LYS 129, VAL 18, and ILE 10, contribute to the binding energy. nih.gov

The table below details the types of interactions observed for pyrimidine derivatives with their respective biological targets.

| Pyrimidine Derivative Class | Biological Target | Key Interactions | Reference |

| 5-Arylethylidene-aminopyrimidine-2,4-diones | BRD4 | Hydrogen bond with Asn140; Hydrophobic interactions with Tyr97, Pro82 | mdpi.com |

| 4-(Substituted phenyl)pyrimidines | CDK2 | Hydrogen bonds with THR 165, GLU 12, LYS 33, THR 14; Alkyl-pi interactions with VAL 63, LYS 129, VAL 18, ILE 10 | nih.gov |

| 4,6-Disubstituted pyrimidines | Topoisomerase II | π-π stacking with DNA bases; van der Waals interactions with Glu461, Gly760, Met762, Tyr805 | nih.gov |

While specific studies detailing the conformational changes induced by this compound are absent, the broader literature on ligand-protein interactions indicates that the binding of a small molecule to a protein can induce significant conformational shifts in the receptor. These changes can range from subtle side-chain rearrangements to large-scale domain movements, which are often critical for the protein's biological function and the ligand's mechanism of action. Further molecular dynamics studies would be necessary to elucidate such potential changes for the compound of interest.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of ligand-protein interactions over time, offering deeper insights into the stability of the complex and the nature of the binding.

MD simulations are employed to assess the stability of the ligand-protein complex in a simulated physiological environment, typically in a water box with ions. The root-mean-square deviation (RMSD) of the protein and ligand atoms is a key metric used to evaluate the stability of the complex over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound within the active site. Such simulations have been performed for various pyrimidine derivatives, confirming the stability of their docked poses in the active sites of their target proteins.

The trajectory from an MD simulation provides a wealth of information about the dynamic interactions between the protein and the ligand. This includes the persistence of hydrogen bonds, changes in hydrophobic contacts, and the role of water molecules in mediating interactions. By analyzing these trajectories, researchers can gain a more accurate understanding of the binding affinity and the key determinants of ligand binding. While no specific trajectory analysis for this compound is available, this methodology would be essential to validate any initial docking predictions and to refine our understanding of its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational techniques in modern drug discovery and development. These methods are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity, thereby guiding the design of more potent and selective molecules. While specific QSAR and pharmacophore models for this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous pyrimidine derivatives.

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. acs.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. acs.orgnih.gov The development of a robust QSAR model is a systematic process aimed at creating a reliable tool for predicting the activity of novel compounds. nih.gov

The process begins with a dataset of molecules with known biological activities. For instance, in a study on pyrimidine derivatives as VEGFR-2 inhibitors, a dataset of compounds with their corresponding inhibitory activities was used to develop QSAR models. acs.org These models are then established using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN). acs.orgnih.gov

A study on the anti-inflammatory activity of tri-substituted pyrimidine derivatives highlighted that while linear models like MLR are common, non-linear approaches are often necessary to capture the complex relationships between structure and activity. nih.gov The predictive power of these models is rigorously evaluated using statistical parameters like the coefficient of determination (R²), which indicates how well the model explains the variance in the data, and the cross-validated R² (Q²), which assesses the model's predictive ability. acs.org For example, in the study of VEGFR-2 inhibitors, the ANN model (R² = 0.998) demonstrated superior performance over the MLR model (R² = 0.889). acs.org

The molecular descriptors used in these models can be of various types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These describe the electronic properties, such as charge distribution.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule.

A QSAR study on the larvicidal activity of pyrimidine derivatives against Aedes aegypti confirmed that the 3D structure, steric properties, and hydrophobicity (logP) of the molecules were crucial for their activity. nih.gov Similarly, research on 4-amino-2,6-diarylpyrimidine-5-carbonitriles indicated that lower dipole moments and specific charge distributions on the pyrimidine ring were associated with higher anti-inflammatory activity. scielo.br

The following table illustrates typical data used in developing a QSAR model, based on a hypothetical series of pyrimidine derivatives.

| Compound | Biological Activity (IC₅₀, µM) | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) |

| Derivative 1 | 0.5 | 2.1 | 75.3 | 320.4 |

| Derivative 2 | 1.2 | 2.5 | 80.1 | 335.5 |

| Derivative 3 | 0.8 | 2.3 | 78.5 | 328.7 |

| Derivative 4 | 2.5 | 3.0 | 85.2 | 350.2 |

| Derivative 5 | 0.3 | 1.9 | 72.8 | 315.3 |

This table is for illustrative purposes and does not represent actual data for this compound.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. acs.org Pharmacophore modeling can be performed in a ligand-based manner, by aligning a set of active molecules and extracting common features, or in a structure-based manner, by analyzing the interactions between a ligand and its target protein. acs.org

Key pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

Hydrophobic (HY) regions: Non-polar groups that can engage in hydrophobic interactions.

Aromatic Rings (AR): Aromatic systems that can participate in π-π stacking or other aromatic interactions.

Positive/Negative Ionizable (PI/NI) features: Groups that are positively or negatively charged at physiological pH.

For instance, a pharmacophore modeling study on a series of 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors resulted in a five-point model that was crucial for their inhibitory activity. nih.gov In another study on DHODH inhibitors, a four-point pharmacophore model consisting of one hydrogen bond acceptor and three aromatic rings was identified as essential for activity. researchgate.net

The pyrimidine ring itself is often a key pharmacophoric scaffold due to its ability to participate in various interactions. researchgate.net For example, in a study of aminopyrimidine-2,4-diones as BRD4 inhibitors, the pyrimidine-dione core was found to form hydrophobic interactions with key amino acid residues in the binding pocket. dovepress.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a feature frequently observed in ligand-target interactions.

The table below outlines common pharmacophoric features that might be identified for a class of pyrimidine-based inhibitors.

| Pharmacophoric Feature | Description | Potential Role in Target Interaction |

| Aromatic Ring | The phenyl group of the 5-aryl substituent. | Can engage in π-π stacking with aromatic amino acid residues like tyrosine or phenylalanine in the active site. |

| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrimidine ring. | Can form hydrogen bonds with donor groups on the protein backbone or side chains. |

| Hydrogen Bond Donor | The hydroxyl groups at positions 4 and 6. | Can donate hydrogen bonds to acceptor groups on the protein, such as carbonyl oxygens. |

| Hydrophobic Feature | The chlorophenyl group. | Can interact with hydrophobic pockets within the binding site, contributing to overall binding affinity. |

This table represents a hypothetical pharmacophore model for illustrative purposes.

By understanding these key features, medicinal chemists can design new molecules that better fit the pharmacophore model, with the aim of improving biological activity, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions

Impact of Substituents at Pyrimidine (B1678525) Positions on Bio-Reactivity

The 5-position of the pyrimidine ring is often directed towards the gatekeeper residue in the binding pocket of kinases, making substitutions at this position critical for determining selectivity and potency. acs.org The presence of an aryl group at position 5 is a common feature in many bioactive pyrimidines. nih.govnih.gov

The 4-chlorophenyl group at position 5 of the pyrimidine-4,6-diol core likely plays a crucial role in the molecule's interaction with its biological targets. The phenyl ring itself can engage in hydrophobic interactions and π-π stacking with aromatic residues in a protein's binding pocket. nih.gov The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the phenyl ring and may also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. acs.org In a series of 2,4-diamino-5-aryl-6-ethylpyrimidines, the nature of the substituent on the 5-aryl ring was found to be critical for dihydrofolate reductase (DHFR) inhibition. nih.gov For instance, a (3,4-dichlorobenzyl)amino substituent on the 5-phenyl ring resulted in a compound with significant antitumor activity. nih.gov This highlights the importance of the substitution pattern on the 5-aryl ring for biological activity.

Substituents at the 2, 4, and 6 positions of the pyrimidine ring are pivotal in defining the molecule's interaction with its target protein, often by forming key hydrogen bonds and other non-covalent interactions. acs.orgnih.govnih.gov

The hydroxyl groups at positions 4 and 6 of 5-(4-chlorophenyl)pyrimidine-4,6-diol are significant as they can act as both hydrogen bond donors and acceptors. nih.govnih.gov This dual capability allows for the formation of multiple hydrogen bonds with amino acid residues in a protein's active site, which can be crucial for potent inhibition. nih.gov The tautomeric nature of the 4,6-dihydroxypyrimidine (B14393) moiety, existing in equilibrium with its 4-hydroxy-6-oxo and 4,6-dioxo forms, further expands its potential hydrogen bonding patterns. nih.gov

In various studies on pyrimidine-based kinase inhibitors, substitutions at the 2- and 4-positions with different amine side chains have shown a significant impact on kinase inhibition profiles. acs.org For example, in a study of aminopyrimidine analogs, the incorporation of a sulfonamide-bearing side chain at the 4-position resulted in compounds that inhibited a fewer number of kinases, suggesting a role in enhancing selectivity. acs.org Similarly, modifications at the 2-position can also modulate the inhibition profile. acs.org

A study on pyrimidine-based glutathione (B108866) reductase (GR) inhibitors showed that the presence of amino and chloro groups on the pyrimidine ring contributed to effective inhibition. juniperpublishers.com Specifically, 4-amino-2,6-dichloropyrimidine (B161716) exhibited the most effective inhibition of the GR enzyme. juniperpublishers.com This underscores the importance of the substitution pattern at these positions for biological activity.

Table 1: Impact of Substituents on Pyrimidine Bioactivity (General Findings)

| Position | Substituent Type | General Impact on Bioactivity | Reference |

| 5 | Aryl Group | Can provide hydrophobic and π-π stacking interactions. | nih.gov |

| 5 | Substituted Aryl | Modulates electronic properties and can introduce additional interactions like halogen bonding. | nih.govacs.org |

| 4 & 6 | Hydroxyl Groups | Act as hydrogen bond donors and acceptors, crucial for binding. | nih.govnih.gov |

| 2 & 4 | Amine Side Chains | Can significantly influence kinase inhibition profiles and selectivity. | acs.org |

| 2, 4, 6 | Halogens/Amino Groups | Can contribute to effective enzyme inhibition. | juniperpublishers.com |

Exploration of Isosteric Replacements and Analogue Design

Isosteric replacement is a common strategy in medicinal chemistry to optimize the physicochemical and biological properties of a lead compound. drughunter.comacs.org This involves replacing a functional group with another that has similar steric and electronic properties.

Modulating the pyrimidine core and its side chains is a key strategy for improving interactions with biological targets. mdpi.comnih.gov This can involve altering the core itself or modifying the substituents at various positions. The pyrimidine scaffold is often considered a "privileged structure" due to its ability to serve as a template for designing ligands for a wide range of biological targets. nih.gov

One approach is to replace the pyrimidine core with a bioisosteric heterocycle. For example, pyrazolo[3,4-d]pyrimidines are considered isosteres of the adenine (B156593) ring of ATP and have been successfully developed as kinase inhibitors. nih.gov This suggests that replacing the pyrimidine core of this compound with such a fused ring system could be a viable strategy to modulate its activity.

Modification of the side chains is another important aspect. For the 4-chlorophenyl group at position 5, bioisosteric replacements could include other halogenated phenyl rings, different heterocyclic rings like thiophene (B33073) or pyridine (B92270), or even non-aromatic cyclic groups. drughunter.comresearchgate.net The choice of bioisostere can influence properties like solubility, metabolic stability, and target affinity. acs.org For instance, replacing a phenyl ring with a bicyclo[1.1.1]pentane (BCP) motif has been shown to improve metabolic properties in some cases. acs.org

The design of both rigid and flexible analogues is a crucial tool for probing the SAR of a compound. By systematically altering the flexibility of a molecule, researchers can gain insights into the conformational requirements for binding to a biological target.

Rigid Analogues: Introducing conformational constraints into a molecule can help to identify the bioactive conformation. This can be achieved by incorporating cyclic structures or introducing double or triple bonds. For this compound, rigidification could involve creating fused ring systems that lock the orientation of the 4-chlorophenyl group relative to the pyrimidine core. This can lead to an increase in potency if the locked conformation is the one favored for binding, but a decrease if it is not.

Flexible Analogues: Conversely, introducing flexible linkers between the pyrimidine core and the 5-aryl group can allow the molecule to adopt a wider range of conformations. This can be useful in the early stages of lead optimization to explore the available chemical space and identify optimal binding modes. However, increased flexibility can sometimes lead to a loss of potency due to an entropic penalty upon binding.

The balance between rigidity and flexibility is a key consideration in analogue design. A well-designed series of analogues with varying degrees of flexibility can provide a detailed picture of the SAR and guide the development of more potent and selective compounds.

Mechanistic Pathways of Interaction with Biological Macromolecules

The interaction of pyrimidine derivatives with biological macromolecules is typically mediated by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov

The diol groups at positions 4 and 6 of the pyrimidine ring in this compound are expected to be key players in forming hydrogen bonds with the target protein. nih.govnih.gov The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors. nih.gov These hydrogen bonds are often crucial for anchoring the ligand in the binding site and determining its orientation.

The 4-chlorophenyl group at position 5 is likely to engage in hydrophobic interactions with non-polar amino acid residues in a hydrophobic pocket of the target protein. nih.gov The chlorine atom may also participate in specific interactions, such as halogen bonding, with electron-rich atoms in the protein. acs.org

Computational docking studies on various pyrimidine derivatives have shown that the pyrimidine core often binds in the hinge region of kinases, forming hydrogen bonds with backbone atoms. acs.org The substituents at different positions then project into specific pockets, determining the selectivity of the inhibitor. For example, in a study of pyrimidine-based dynamin I inhibitors, the compounds were designed to target a specific site on the pleckstrin homology (PH) domain, leading to competitive inhibition. nih.gov

Theoretical Basis of Enzyme Inhibition (e.g., α-amylase, α-glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.govnih.gov By hindering their activity, the rate of glucose absorption into the bloodstream is reduced. nih.govscielo.br

Pyrimidine derivatives have emerged as potential inhibitors of these enzymes. jocpr.comresearchgate.net The inhibitory mechanism often involves a combination of competitive and non-competitive interactions within the enzyme's active site. nih.govscielo.br For a compound like this compound, the pyrimidine core can form crucial hydrogen bonds with amino acid residues in the active site of α-glucosidase. The presence of hydroxyl groups at the 4 and 6 positions of the pyrimidine ring is significant, as they can act as both hydrogen bond donors and acceptors, potentially interacting with key residues such as aspartic acid, glutamic acid, and arginine.

Table 1: Key Interactions in α-Glucosidase Inhibition by Aromatic Heterocycles

| Interaction Type | Interacting Moiety | Key Amino Acid Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Pyrimidine ring, Hydroxyl groups | Aspartic Acid, Glutamic Acid, Arginine, Tryptophan | scielo.brjocpr.com |

| Hydrophobic Interactions | Phenyl ring | Valine, Tryptophan, Phenylalanine | scielo.brjocpr.com |

| Pi-Anion Interactions | Substituted aryl functions | Aspartic Acid | jocpr.com |

| Halogen Interactions | Chlorine atom | Arginine | jocpr.com |

Understanding Binding to Kinases (e.g., CDK2, P38 MAP kinase, Tyrosine Kinase)

Kinases are a family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. nih.gov Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. nih.govresearchgate.netuni-tuebingen.de Pyrimidine-based compounds have been extensively investigated as kinase inhibitors. nih.govijmphs.comnih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its aberrant activity is linked to various cancers. researchgate.netmdpi.com The binding of inhibitors to the ATP-binding pocket of CDK2 is a common mechanism of inhibition. mdpi.com For this compound, the pyrimidine scaffold can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. researchgate.netmdpi.com The 4-chlorophenyl group can occupy a hydrophobic pocket within the active site, while the diol groups could form additional hydrogen bonds with surrounding residues, enhancing binding affinity and selectivity. researchgate.net

P38 MAP Kinase: P38 MAP kinase is involved in inflammatory responses and is a target for treating inflammatory diseases. nih.govresearchgate.net Inhibitors of p38 MAP kinase often bind to an allosteric site, inducing a conformational change that locks the kinase in an inactive state. nih.gov The diaryl structure is a common feature of these inhibitors. The 5-(4-chlorophenyl) group of the compound could fit into a hydrophobic pocket, while the pyrimidine-4,6-diol portion could interact with the hinge region or other nearby residues. ijmphs.comnih.gov

Table 2: Potential Binding Interactions of this compound with Kinases

| Kinase Target | Potential Binding Site | Key Interactions | Putative Role of Substituents | Reference |

|---|---|---|---|---|

| CDK2 | ATP-binding pocket | Hydrogen bonds with hinge region (e.g., Leu83) | Pyrimidine core mimics adenine; Chlorophenyl group in hydrophobic pocket. | researchgate.netmdpi.com |

| P38 MAP Kinase | Allosteric or ATP-binding site | Hydrophobic interactions, hydrogen bonds | Chlorophenyl group in hydrophobic pocket; Diol groups form hydrogen bonds. | nih.govijmphs.com |

| Tyrosine Kinase | ATP-binding pocket | Hydrogen bonds, hydrophobic interactions | Pyrimidine core as anchor; Chlorophenyl group in hydrophobic region. | nih.govresearchgate.net |

Receptor Binding Mechanisms (e.g., Endothelin Receptors, Adenosine (B11128) Receptors)

G-protein coupled receptors (GPCRs), such as endothelin and adenosine receptors, are integral membrane proteins that mediate a wide range of physiological responses and are significant drug targets.

Endothelin Receptors: Endothelin receptors (ETA and ETB) are involved in vasoconstriction and cell proliferation. nih.gov Antagonists of these receptors often feature a core scaffold that anchors the molecule within the receptor's transmembrane domain. nih.govnih.gov For this compound, the pyrimidine ring could serve as this central scaffold. The 4-chlorophenyl group is likely to be embedded in a hydrophobic pocket formed by transmembrane helices. nih.gov The diol groups could form hydrogen bonds with polar residues within the binding pocket, contributing to the affinity and selectivity of the compound. Structure-activity relationship studies on related pyrimidine derivatives have shown that substituents on the phenyl ring and the pyrimidine core significantly influence the potency and selectivity for ETA and ETB receptors. acs.org

Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are implicated in various physiological processes, and their modulation has therapeutic potential. nih.gov Pyrazolo-triazolo-pyrimidine and related heterocyclic systems have been identified as potent antagonists of adenosine receptors. nih.govnih.gov The binding of these antagonists often involves the heterocyclic core forming key interactions within the receptor. The N5-bond type and substituents have been shown to be critical for affinity and selectivity. nih.gov In the case of this compound, the pyrimidine ring can be considered the core. The 4-chlorophenyl group at the 5-position would likely occupy a hydrophobic pocket, a common feature in the binding of antagonists to adenosine receptors. The diol groups at the 4 and 6 positions could provide additional hydrogen bonding interactions, which are crucial for receptor recognition and affinity. nih.gov

Advanced Applications and Future Research Directions

Role as a Versatile Building Block in Heterocyclic Chemistry

The utility of 5-(4-Chlorophenyl)pyrimidine-4,6-diol as a foundational starting material in heterocyclic chemistry is rooted in the reactivity of its pyrimidine (B1678525) core. The compound exists in a tautomeric equilibrium between the diol form and the more stable 4,6-dione form (5-(4-Chlorophenyl)-1H,5H-pyrimidine-4,6-dione). The true versatility of this scaffold is unlocked by transforming the hydroxyl groups into more reactive functionalities.

Treatment with chlorinating agents, such as phosphorus oxychloride (POCl₃), converts the diol into the highly reactive 5-(4-chlorophenyl)-4,6-dichloropyrimidine intermediate. This dichloro derivative is an excellent electrophile for sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions can be selectively displaced by a wide array of nucleophiles. Research on analogous dichloropyrimidines shows a general reactivity order where the C4 (and C6) position is significantly more reactive than the C2 position. acs.org This regioselectivity allows for the controlled, stepwise introduction of different substituents. acs.orgmdpi.com For instance, a primary amine can be introduced at the C4 position under mild conditions, followed by the introduction of a different nucleophile at the C6 position under more forcing conditions or through palladium-catalyzed methods. nih.gov This stepwise functionalization enables the creation of a diverse range of polysubstituted pyrimidines from a single, common intermediate.

Table 1: Representative Nucleophilic Substitution Reactions on Dichloro-pyrimidine Scaffolds

| Nucleophile Type | Reagent Example | Position(s) Targeted | Reaction Type |

|---|---|---|---|

| Amines | Alkyl/Aryl Amines | C4, C6 | SNAr |

| Alkoxides | Sodium Methoxide (B1231860) | C4, C6 | SNAr |

| Thiols | Thiophenol | C4, C6 | SNAr |

| Hydrazines | Hydrazine Hydrate | C2, C4, C6 | SNAr |

This table illustrates the types of transformations possible on the activated dichloropyrimidine intermediate derived from the title compound, based on established pyrimidine chemistry. mdpi.comnih.gov

Integration into Polycyclic and Fused Ring Systems

The this compound scaffold is an excellent platform for the construction of more complex polycyclic and fused heterocyclic systems, which are prevalent in pharmacologically active molecules. The strategy typically involves introducing reactive handles onto the pyrimidine ring that can participate in subsequent annulation (ring-forming) reactions.

A common approach begins with a 5,6-disubstituted pyrimidine. For instance, synthetic routes using 1,3-disubstituted 6-aminouracils (uracil being a pyrimidine-dione analogue) as starting materials allow for the construction of a second fused ring. nih.gov By introducing functional groups at the C5 and C6 positions of the pyrimidine core, intramolecular cyclization can be induced to form bicyclic systems like pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and triazolo[4,3-a]pyrimidines. nih.govnih.gov